molecular formula C15H11N3OS2 B12173944 2-Phenyl-5-thiophen-2-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

2-Phenyl-5-thiophen-2-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

Cat. No.: B12173944
M. Wt: 313.4 g/mol
InChI Key: QKWRASQTBWFEFF-UHFFFAOYSA-N
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Description

2-Phenyl-5-thiophen-2-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a heterocyclic compound that contains a triazole and thiazine ring system. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-thiophen-2-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene and triazole derivatives under specific conditions. For example, the reaction may involve the use of a Lewis acid catalyst and microwave-dielectric heating to enhance the yield and reduce reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-thiophen-2-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur or nitrogen atoms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.

Scientific Research Applications

2-Phenyl-5-thiophen-2-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-5-thiophen-2-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-5-thiophen-2-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is unique due to the combination of the triazole and thiazine rings in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H11N3OS2

Molecular Weight

313.4 g/mol

IUPAC Name

2-phenyl-5-thiophen-2-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

InChI

InChI=1S/C15H11N3OS2/c19-13-9-12(11-7-4-8-20-11)21-15-16-14(17-18(13)15)10-5-2-1-3-6-10/h1-8,12H,9H2

InChI Key

QKWRASQTBWFEFF-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=NC(=NN2C1=O)C3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

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